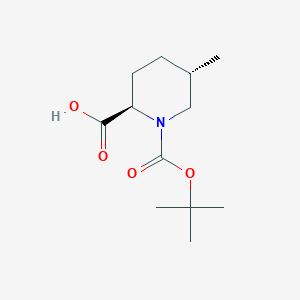

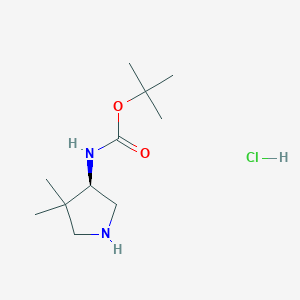

![molecular formula C8H4BrFN2O2 B6301104 7-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 2231675-42-4](/img/structure/B6301104.png)

7-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

Imidazo[1,2-a]pyridines are synthesized from easily available chemicals employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Most of the synthetic strategies for the construction of imidazo[1,2-a]pyridines are based on the condensation of 2-aminopyridine with various substrates .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo [1,2- a ]pyridine derivatives . Recent advances in radical reactions for the direct functionalization of imidazo [1,2- a ]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies have been reported .Applications De Recherche Scientifique

Imidazo[1,2-a]pyridines in Medicinal Chemistry

Imidazo[1,2-a]pyridines represent an important class of heterocyclic compounds that have been extensively studied for their pharmacological properties. These compounds have found applications in the development of drugs targeting central nervous system disorders, antibacterial agents, and inhibitors for various enzymes. For instance, imidazo[1,2-a]pyridines have been highlighted for their potential as kinase inhibitors, which play a crucial role in the treatment of inflammatory diseases and cancer. The structural modifications of these compounds, including the introduction of halogen atoms like bromine and fluorine, can significantly enhance their binding affinity and selectivity towards target proteins (Scior et al., 2011).

Applications in Organic Synthesis and Catalysis

The versatility of imidazo[1,2-a]pyridines extends beyond medicinal chemistry into the realms of organic synthesis and catalysis. These compounds serve as key intermediates in the synthesis of complex molecules, demonstrating their utility in constructing diverse chemical entities. Their unique electronic and structural features enable them to act as ligands in transition metal-catalyzed reactions, facilitating the development of novel catalytic processes for bond formation. Such applications underscore the potential of imidazo[1,2-a]pyridines and related compounds in advancing synthetic methodologies (Li et al., 2019).

Role in Optoelectronic Materials

The incorporation of imidazo[1,2-a]pyridine scaffolds into optoelectronic materials has been explored, highlighting their potential in the development of luminescent and electroluminescent devices. These compounds can contribute to the design of materials with desirable photophysical properties, such as high fluorescence quantum yields and tunable emission wavelengths, making them suitable for applications in organic light-emitting diodes (OLEDs) and other photonic devices. The functionalization of imidazo[1,2-a]pyridines with electron-withdrawing or electron-donating groups, including halogens like bromine and fluorine, can further modulate their electronic properties for specific applications (Lipunova et al., 2018).

Orientations Futures

The future directions for “7-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid” could involve further exploration of its potential applications in medicinal chemistry and material science, given the wide range of applications of imidazo[1,2-a]pyridines . Additionally, the development of eco-friendly synthetic strategies for this compound could be a focus area .

Propriétés

IUPAC Name |

7-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2O2/c9-4-1-7-11-6(8(13)14)3-12(7)2-5(4)10/h1-3H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBIHKORUWXZCLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN2C1=NC(=C2)C(=O)O)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

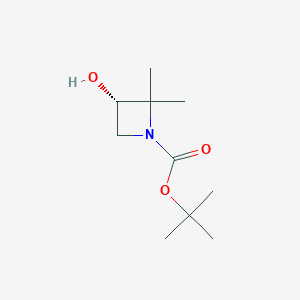

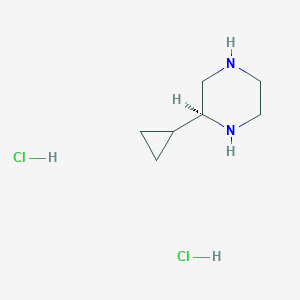

![(R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6301069.png)

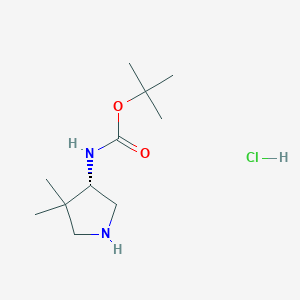

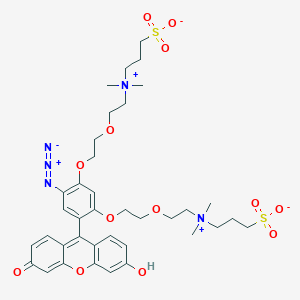

![5,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B6301097.png)

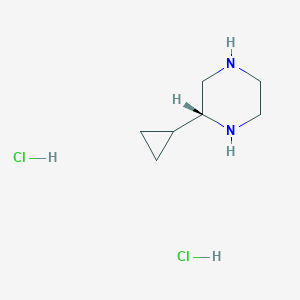

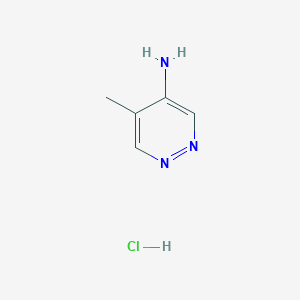

![(S)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6301098.png)

![3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B6301111.png)

![Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B6301116.png)

![tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B6301123.png)